DL-Aspartic acid
Overview
Description
Mechanism of Action
Target of Action
DL-Aspartic acid (DL-Asp) is a racemic mixture of the proteinogenic amino acid L-aspartate and the non-proteinogenic amino acid D-aspartate . It has several primary targets in the body. Asparagine synthetase, Sodium-coupled neutral amino acid transporters, and Neutral amino acid transporter B are some of the primary targets of this compound . These targets play crucial roles in various biological processes, including amino acid transport and metabolism .
Mode of Action
This compound interacts with its targets to influence various biological processes. For instance, it inhibits Sodium-coupled neutral amino acid transporters, affecting the transport of neutral amino acids . Furthermore, this compound is involved in the metabolic control of cell functions in nerve and brain tissue .
Biochemical Pathways
This compound is involved in several biochemical pathways. Aspartate, a derivative of this compound, is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . Additionally, aspartate may also be converted to asparagine, in a potentially competing reaction . The altered microbiota due to this compound are mainly involved in membrane transport, carbohydrate metabolism, amino acid metabolism, replication and repair, translation, and nucleotide metabolism .
Pharmacokinetics
It is known that this compound affects the growth performance and inflammation in piglets, which might be associated with gut microbiota .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, it directly affects neuroendocrine function in the hypothalamus and pituitary gland in the brain, causing the secretion of several hormones, including gonadotropin-releasing hormone, prolactin, luteinizing hormone, and growth hormone . Moreover, this compound is used in studies on factors and conditions that enhance semen and sperm quality .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in vivo long-term experiments have been used to demonstrate the prominent role played by D-Asp in the reproduction of all vertebrates from amphibians to humans . .
Biochemical Analysis
Biochemical Properties
DL-Aspartic acid interacts with various enzymes, proteins, and other biomolecules. It participates in the ornithine cycle, transamination reactions, and the formation of pyrimidines, purines, carnosine, and anserine . It is also involved in the synthesis of other amino acids, nucleotides, organic acids in the tricarboxylic acid (TCA) cycle, sugars in glycolysis, and hormones .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating hormones like prolactin, oxytocin, melatonin, and testosterone . In SN38-resistant colorectal cancer cells, this compound increases the content of chlorophyll, maintains the integrity of the cell membrane system, and enhances the SOD-CAT antioxidant pathway to eliminate the oxidative damage caused by ROS .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to N-methyl-D-aspartate receptors (NMDARs) in the brain and helps control neuroplasticity and brain activity . It also regulates hormones and is involved in the synthesis of LH and testosterone in humans and rats .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, dietary 1% this compound significantly inhibited average daily feed intake and average daily weight gain in young pigs over a period of 35 days . It also down-regulated TLR 4, NOD1, and MyD88 in the jejunum to mediate the inflammatory response .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study on rats, it was found that supplementing with 3 grams a day of DL-Asp can increase testosterone levels by 42% .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants .
Subcellular Localization
It is known that this compound is synthesized by a D-aspartate racemase which converts L-Asp into D-Asp .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspartic acid can be synthesized through the transamination of oxaloacetate, facilitated by an aminotransferase enzyme . The transfer of an amine group from another molecule, such as alanine or glutamine, yields aspartic acid and an alpha-keto acid .
Industrial Production Methods: Industrial production of aspartic acid typically involves microbial fermentation using strains of Escherichia coli or Corynebacterium glutamicum. These microorganisms are genetically engineered to overproduce aspartic acid, which is then extracted and purified .
Chemical Reactions Analysis
Types of Reactions: Aspartic acid undergoes various chemical reactions, including:
Oxidation: Aspartic acid can be oxidized to form oxaloacetate.
Reduction: It can be reduced to form aspartate semialdehyde.
Substitution: Aspartic acid can participate in substitution reactions to form derivatives such as N-carbamoyl-DL-aspartic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like carbamoyl phosphate are used for substitution reactions.
Major Products:
Oxidation: Oxaloacetate
Reduction: Aspartate semialdehyde
Substitution: N-carbamoyl-DL-aspartic acid
Scientific Research Applications
Aspatofort has a wide range of scientific research applications:
Comparison with Similar Compounds
Glutamic Acid: Another non-essential amino acid involved in neurotransmission and protein synthesis.
Asparagine: An amino acid derived from aspartic acid, involved in protein synthesis.
Alanine: A non-essential amino acid involved in glucose metabolism.
Uniqueness of Aspatofort: Aspatofort is unique due to its combination of pyridoxine hydrochloride and aspartic acid, which provides both nutritional and therapeutic benefits. Its role in liver therapy and its function as a neurotransmitter distinguish it from other similar compounds .
Properties
IUPAC Name |
(2S)-2-aminobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Record name | L-ASPARTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | aspartic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Aspartic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25608-40-6, Array | |
Record name | Poly(L-aspartic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25608-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aspartic acid [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022621 | |
Record name | L-Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless | |
Record name | L-Aspartic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aspartic acid | |
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Record name | L-Aspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | L-ASPARTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |
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Record name | L-Aspartic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol) | |
Record name | Aspartic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00128 | |
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Record name | (L)-ASPARTIC ACID | |
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Record name | L-Aspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | L-ASPARTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |
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Record name | L-Aspartic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.6603 at 13 °C, 1.7 g/cm³ | |
Record name | (L)-ASPARTIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-ASPARTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.0000013 [mmHg] | |
Record name | Aspartic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15084 | |
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Mechanism of Action |
There are also claims that L-aspartate has ergogenic effects, that it enhances performance in both prolonged exercise and short intensive exercise. It is hypothesized that L-aspartate, especially the potassium magnesium aspartate salt, spares stores of muscle glycogen and/or promotes a faster rate of glycogen resynthesis during exercise. It has also been hypothesized that L-aspartate can enhance short intensive exercise by serving as a substrate for energy production in the Krebs cycle and for stimulating the purine nucleotide cycle. | |
Record name | Aspartic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00128 | |
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Color/Form |
White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods | |
CAS No. |
56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6 | |
Record name | L-Aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aspartic acid [USAN:USP:INN] | |
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Record name | L-Aspartic acid, homopolymer | |
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Record name | Aspartic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00128 | |
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Record name | L-Aspartic acid | |
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Record name | Aspartic acid | |
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Record name | Aspartic acid | |
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Record name | L-Aspartic acid | |
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Record name | L-aspartic acid | |
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Record name | ASPARTIC ACID | |
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Record name | (L)-ASPARTIC ACID | |
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Record name | L-Aspartic acid | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
270-271 °C, 270 °C | |
Record name | Aspartic acid | |
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URL | https://www.drugbank.ca/drugs/DB00128 | |
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Record name | L-Aspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | L-ASPARTIC ACID | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DL-Aspartic acid has the molecular formula C4H7NO4 and a molecular weight of 133.10 g/mol. [] (https://www.semanticscholar.org/paper/b8ca1b57ac436ed0ca9f6917058fe4ec00ac1028)
A: Yes, Laser Raman spectroscopic studies have been conducted on this compound, using 5145 A radiation from an argon-ion laser. These studies have correlated frequencies obtained in both Laser Raman and far-infrared spectra, assigning them to specific normal modes of vibrations within the molecule. [] (https://www.semanticscholar.org/paper/366b867988ac2cc7ca5b21eae641e9f60cdce965)
A: Yes, this compound has been used as a templating agent in the synthesis of β-ZnS microspheres. The presence of this compound allows for controlled release of Zn2+ ions, facilitating the formation of hollow microspheres through an Ostwald ripening process. [] (https://www.semanticscholar.org/paper/646d2d43fd95e99fce0b347fc31991275e6cc19b)
A: Temperature-resolved powder X-ray diffraction (TRPXRD) analysis reveals that this compound does not exhibit any solid-phase transformations or polymorphism upon heating. The compound experiences thermal deformations, with its monoclinic cell parameters changing predictably with temperature increases. This stability makes this compound relevant for processes occurring at elevated temperatures. [] (https://www.semanticscholar.org/paper/39283515df8c03daae95a9cbbdabaa550f23090c)
A: Yes, solid-state density functional theory calculations have been employed to investigate the thermodynamic stability of this compound compared to its L-enantiomer. These calculations help explain the absence of a monohydrate form for this compound, highlighting the enhanced stability of the anhydrous form due to favorable molecular conformations. [] (https://www.semanticscholar.org/paper/49deb9d59abb7354fbc8f43b3aedf61fb7382c50)
A: Research on N-alkyl-substituted derivatives of this compound, specifically N-butyl-DL-aspartic acid, indicates potential partial agonist activity at NMDA receptors. This suggests that modifications to the aspartic acid backbone can significantly alter its pharmacological profile. [] (https://www.semanticscholar.org/paper/bc2468456ea5b27c98b6ba5922fe9456374b4982)
A: PDC, a modified form of poly-α,β-DL-aspartic acid, exhibits pH- and concentration-dependent solubility in water, leading to the formation of various porous nanospecies. This property contributes to its ability to remove Pb(II) from biological systems. [] (https://www.semanticscholar.org/paper/cab292a07a4b89051a6bdc1804353764c324d700)
ANone: A variety of analytical methods have been used to characterize and study this compound and its derivatives. These include:
A: Research indicates that poly-α,β-DL-aspartic acid-based hydrogels, synthesized using microwave irradiation, hold promise as biodegradable materials, particularly for applications in drug delivery and tissue engineering due to their biocompatibility and controllable degradation properties. [] (https://www.semanticscholar.org/paper/53e1e6f269ba5f3dcbaca46ab07f643438a1f10a)
A: The use of this compound in studies involving crystallization under monolayers, for example with nylon 6 films, exemplifies its role in bridging fields like physical chemistry, materials science, and potentially biomineralization. [, , ] (https://www.semanticscholar.org/paper/33ab476ff74cb90aa7a9adbe79bd4de96e8d4e79, https://www.semanticscholar.org/paper/798fd40ae4ad610763dee9f5329e5b4adc2db7e0, https://www.semanticscholar.org/paper/909271814fec4ae4edfc76a2e5cb024766b1c4f8)
A: A significant advancement in understanding the structure of this compound was the determination of its crystal structure using the symbolic addition procedure for centrosymmetric space groups. This work, based on visually estimated photographic data, laid the foundation for further structural investigations using more advanced techniques. [] (https://www.semanticscholar.org/paper/d8ef7e19e8be39912cf05625a3425bee9715b92c)
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